molecular formula C10H16ClNO B1589322 (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 873893-95-9

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1589322
CAS No.: 873893-95-9
M. Wt: 201.69 g/mol
InChI Key: XPWHPGHAPKCHQY-FVGYRXGTSA-N
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Description

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-methoxybenzaldehyde.

    Formation of Intermediate: The 2-methoxybenzaldehyde undergoes a reductive amination reaction with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing crystallization techniques to obtain the pure hydrochloride salt.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially influencing neurological functions.

Comparison with Similar Compounds

    ®-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(2-Methoxyphenyl)propan-1-amine: The non-chiral form without the hydrochloride salt.

    2-Methoxyamphetamine: A structurally related compound with different pharmacological properties.

Uniqueness: (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or other structurally related compounds.

Properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHPGHAPKCHQY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468990
Record name (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873893-95-9
Record name (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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